molecular formula C29H40N6O8S B1511423 Met-Enkephalin amide CAS No. 100929-67-7

Met-Enkephalin amide

Cat. No. B1511423
CAS RN: 100929-67-7
M. Wt: 632.7 g/mol
InChI Key: SWOHIWKHLZWLEW-SGIIKHNDSA-N
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Description

Met-Enkephalin amide, also known as Metenkefalin, is an endogenous opioid peptide . It acts as an agonist at µ-opioid receptors (μORs) and δ-opioid receptors (δORs) . Met-enkephalin exhibits neuromodulatory, antinociceptive/analgesic, antidepressant, and gastrointestinal motility modulating activities . It is under investigation as an immunomodulatory therapy for moderate to severe COVID-19 .


Synthesis Analysis

Met-Enkephalin amide is synthesized from proenkephalin via proteolytic cleavage in two metabolic steps . A series of 10 cyclic, biaryl analogs of enkephalin, with Tyr or Phe residues at positions 1 and 4, were synthesized according to the Miyaura borylation and Suzuki coupling methodology .


Molecular Structure Analysis

The molecular structure of Met-Enkephalin amide is C27H35N5O7S . It is a pentapeptide with the amino acid sequence tyr-gly-gly-phe-met .


Chemical Reactions Analysis

Met-Enkephalin amide is involved in various chemical reactions. For instance, it inhibits the production of aldosterone, deoxycorticosterone, and corticosterone .


Physical And Chemical Properties Analysis

Met-Enkephalin amide has a molar mass of 573.67 g·mol−1 . Its chemical formula is C27H35N5O7S . The glycosylation of peptides is a promising strategy for modulating the physicochemical properties of peptide drugs and for improving their absorption through biological membranes .

Mechanism of Action

Met-Enkephalin amide acts as an agonist of µ and δ opioid receptors . It causes immunostimulation at low doses and immunosuppression at higher doses . It can also inhibit the production of aldosterone, deoxycorticosterone, and corticosterone .

Future Directions

Met-Enkephalin amide is under investigation as an immunomodulatory therapy for moderate to severe COVID-19 . It is also being studied for its potential in the treatment of relapsing-remitting multiple sclerosis . Future research is likely to focus on further understanding the role of individual peptides in various systems, including reward pathways .

properties

IUPAC Name

acetic acid;(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H36N6O6S.C2H4O2/c1-40-12-11-21(25(29)37)33-27(39)22(14-17-5-3-2-4-6-17)32-24(36)16-30-23(35)15-31-26(38)20(28)13-18-7-9-19(34)10-8-18;1-2(3)4/h2-10,20-22,34H,11-16,28H2,1H3,(H2,29,37)(H,30,35)(H,31,38)(H,32,36)(H,33,39);1H3,(H,3,4)/t20-,21-,22-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWOHIWKHLZWLEW-SGIIKHNDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.CSCCC(C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O.CSCC[C@@H](C(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H40N6O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90745559
Record name Acetic acid--L-tyrosylglycylglycyl-L-phenylalanyl-L-methioninamide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90745559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

632.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Met-Enkephalin amide

CAS RN

100929-67-7
Record name Acetic acid--L-tyrosylglycylglycyl-L-phenylalanyl-L-methioninamide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90745559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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